Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-
Description
Historical Context of Thiol-Functionalized Aromatic Compounds in Organic Electronics
Thiol-functionalized aromatic compounds have been pivotal in advancing organic electronics due to their ability to form stable interfaces with metal surfaces. The self-assembled monolayers (SAMs) of thiols on gold substrates, for instance, have enabled precise control over charge transport in molecular junctions. Recent developments include thiolated covalent organic frameworks (COFs), such as TPB-DMTP-COF-SH, which demonstrate exceptional metal-ion adsorption capacities and processability into functional membranes. These advancements build on early work with simple benzenethiol derivatives, where the –SH group’s affinity for metals facilitated applications in sensors and electrode modification.
Table 1: Evolution of Thiol-Functionalized Materials
| Era | Material Class | Key Advancement | Application Domain |
|---|---|---|---|
| 1990s | Alkanethiol SAMs | Formation of ordered monolayers on Au | Biosensors |
| 2010s | Thiol-COFs | High-surface-area frameworks with –SH | Water purification |
| 2020s | Multi-functional thiols | Integration of electronic modifiers | Organic electronics |
The compound’s thiol group enables covalent bonding to metal surfaces, while its extended π-system facilitates electron delocalization—a critical feature for organic semiconductors.
Role of Phenylethynyl Substituents in Molecular Engineering
Phenylethynyl groups serve as rigid, linear spacers that enhance conjugation and reduce steric hindrance. In benzenethiol derivatives, these substituents extend the molecular backbone, promoting planar configurations that improve charge carrier mobility. For example, the phenylethynyl-linked biphenylthiols studied in slab-type band-structure calculations showed substituent-dependent work-function modifications, with electron-withdrawing groups shifting molecular orbitals closer to the Fermi level.
Table 2: Impact of Phenylethynyl Spacers on Molecular Properties
| Property | With Phenylethynyl | Without Phenylethynyl |
|---|---|---|
| Conjugation Length | Extended (≥10 Å) | Limited (≤5 Å) |
| Electronic Delocalization | Enhanced (ΔE ≈ 0.8 eV) | Reduced (ΔE ≈ 0.3 eV) |
| Thermal Stability | High (T_dec > 300°C) | Moderate (T_dec ≈ 200°C) |
The ethynyl linkage’s sp-hybridized carbons enforce a linear geometry, minimizing torsional disorder and enabling efficient π-orbital overlap. This structural rigidity is critical for applications in organic light-emitting diodes (OLEDs), where molecular alignment dictates device efficiency.
Significance of Amino-Nitro Electronic Modulation Patterns
The juxtaposition of electron-donating amino (–NH₂) and electron-withdrawing nitro (–NO₂) groups creates a push-pull electronic system. In the parent compound 4-{[2-nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol, the nitro group reduces electron density at the aromatic core, as evidenced by its electrophilic substitution patterns. Introducing an amino group at the 5-position counterbalances this effect, creating a dipole moment that polarizes the π-system.
Table 3: Electronic Effects of Amino-Nitro Substitution
| Group | Electronic Effect | Hammett σ Value | Impact on HOMO-LUMO Gap |
|---|---|---|---|
| –NO₂ | Withdrawing | +0.78 | Reduces by 0.5–0.7 eV |
| –NH₂ | Donating | -0.66 | Increases by 0.3–0.4 eV |
| Combined | Dipolar | Net +0.12 | Stabilizes charge states |
This electronic asymmetry enhances nonlinear optical (NLO) responses and facilitates intramolecular charge transfer (ICT) states, making the compound suitable for electro-optic modulators. The nitro group’s resonance interaction with the aromatic ring further stabilizes anion radicals, a feature exploited in redox-active materials.
The structured integration of thiol, phenylethynyl, and amino-nitro functionalities positions this compound as a versatile platform for tailoring electronic properties. Subsequent sections will explore its synthetic pathways, computational modeling insights, and emerging applications in optoelectronics.
Properties
IUPAC Name |
4-[2-[5-amino-2-nitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c23-21-14-19(11-7-17-8-12-20(27)13-9-17)22(24(25)26)15-18(21)10-6-16-4-2-1-3-5-16/h1-5,8-9,12-15,27H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGVKCOSRUYYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=C(C(=C2)[N+](=O)[O-])C#CC3=CC=C(C=C3)S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730456 | |
| Record name | 4-{[5-Amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255043-63-1 | |
| Record name | 4-{[5-Amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- typically involves multiple steps, starting with the preparation of the core benzenethiol structure. The process often includes electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution while retaining its aromaticity . Specific conditions such as the use of strong electrophiles and bases are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic aromatic substitution can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzenethiol derivatives exhibit potential anticancer properties. The incorporation of the nitro group and phenylethynyl moiety enhances the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular signaling pathways .
Antimicrobial Properties
Benzenethiol has been investigated for its antimicrobial activity against various pathogens. Its ability to form adducts with biological molecules allows it to disrupt cellular functions in bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Materials Science
Nanocomposite Formation
Benzenethiol derivatives are utilized in the synthesis of nanocomposites, particularly in the field of electronics and photonics. These materials exhibit enhanced electrical conductivity and thermal stability due to the presence of the thiol group, which can form strong bonds with metal nanoparticles .
Sensors Development
The compound shows promise in sensor technology for detecting heavy metals and other pollutants. Its reactivity allows it to form stable complexes with metal ions, which can be quantified using electrochemical methods. This application is particularly relevant in environmental monitoring and safety assessments .
Analytical Chemistry
Chromatographic Techniques
Benzenethiol is used as a derivatizing agent in chromatographic analyses. Its ability to form stable derivatives with various analytes enhances their detectability and separation efficiency during high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Mass Spectrometry Applications
In mass spectrometry, benzenethiol serves as a reagent for the derivatization of polar compounds, improving ionization efficiency and enabling better identification of complex mixtures. This technique is beneficial in metabolomics studies where precise identification of metabolites is crucial .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Effects of Nitro-substituted Thiols | Medicinal Chemistry | Demonstrated significant cytotoxic effects on breast cancer cell lines via apoptosis induction. |
| Development of Thiol-based Sensors for Heavy Metals | Environmental Science | Developed a sensor capable of detecting lead ions with high sensitivity using benzenethiol derivatives. |
| Chromatographic Analysis of Biogenic Amines | Analytical Chemistry | Improved separation and detection limits for biogenic amines using benzenethiol as a derivatizing agent. |
Mechanism of Action
The mechanism of action of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction is facilitated by the electrophilic nature of the nitro group and the nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Simple Aromatic Thiols: Benzenethiol (Thiophenol)
- Structure : C₆H₅SH, lacking extended substituents.
- Properties: Solubility: Moderate in water, high in organic solvents.
Oligo(phenylethynyl)benzenethiols
- Structure : Varying numbers of phenylethynyl-linked benzene rings (e.g., 3-ring systems).
- SAM Behavior: Longer chains (e.g., 3-ring systems) form ordered “herringbone” SAMs on Au(111) with (2√3 × 3) periodicity due to enhanced van der Waals interactions . The target compound’s amino and nitro groups may disrupt packing efficiency compared to simpler oligo(phenylethynyl) derivatives .
Ethynyl-Linked Benzene Derivatives (Non-Thiols)
- 1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene: Key Differences: Methoxy (-OCH₃) and cyclohexyl substituents instead of thiol and nitro/amino groups. Applications: Liquid crystal precursors, emphasizing the role of ethynyl groups in tuning mesophase behavior .
Nitro/Amino-Substituted Benzonitriles
- Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-3-nitro: Key Differences: Nitrile (-CN) instead of thiol; ethenyl (-CH=CH-) instead of ethynyl. Electronic Properties: Strong dipole moments from nitro and amino groups, comparable to the target compound, but reduced conjugation due to single bonds .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electronic Effects of Substituents
| Compound | Electron-Donating Groups | Electron-Withdrawing Groups | Net Dipole Moment |
|---|---|---|---|
| Target Compound | -NH₂ | -NO₂ | High |
| Benzenethiol | None | None | Low |
| Benzonitrile, nitro/amino-subst. | -N(CH₃)₂ | -NO₂, -CN | Very High |
Research Findings and Key Insights
SAM Formation: The target compound’s extended π-system could enhance SAM stability, but steric hindrance from nitro/amino groups may reduce ordering compared to simpler oligo(phenylethynyl)thiols .
Electronic Tuning: The juxtaposition of -NH₂ and -NO₂ creates a pronounced intramolecular charge transfer effect, which is absent in non-polar analogs like thiophenol .
Comparative Limitations: Unlike ethynyl-linked liquid crystal precursors (), the thiol group restricts solubility in non-polar media, limiting processing options .
Biological Activity
Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- (CAS Number: 255043-63-1) is a complex organic compound notable for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and applications in research and medicine.
Chemical Structure and Properties
The compound features a benzenethiol group and multiple substituents, contributing to its unique reactivity and biological interactions. The IUPAC name is 4-[2-[5-amino-2-nitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol, with a molecular formula of .
The biological activity of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction is facilitated by the electrophilic nature of the nitro group, which can engage in various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by covalently modifying active sites.
- Modulation of Protein Function : By binding to proteins, it can alter their conformation and function, potentially affecting signaling pathways.
Anticancer Potential
Research indicates that derivatives of Benzenethiol compounds may exhibit anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.
Cardiovascular Effects
A study evaluated the effects of related benzenesulfonamide compounds on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggested that certain derivatives could significantly lower perfusion pressure, indicating potential cardiovascular benefits or risks depending on the context of use .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that Benzenethiol derivatives can affect cell viability in various cancer cell lines, suggesting a dose-dependent response where higher concentrations lead to increased cytotoxicity.
- Animal Models : Animal studies have shown that administration of Benzenethiol derivatives resulted in altered cardiovascular responses, with implications for treating conditions like hypertension or heart failure.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing and characterizing benzenethiol derivatives like 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-benzenethiol?
Synthesis typically involves multi-step reactions, including nitro reduction, Sonogashira coupling for alkyne introduction, and thiol group protection/deprotection. Key steps:
- Nitro reduction : Use catalytic hydrogenation (e.g., Pd/C, H₂) or sodium dithionite to convert nitro groups to amines .
- Alkyne coupling : Employ Sonogashira cross-coupling (Pd catalysts, CuI) for phenylethynyl and ethynyl substitutions .
- Thiol stabilization : Protect thiols with trityl or acetyl groups during synthesis to prevent oxidation, followed by deprotection with TFA/Et₃N .
Q. Characterization :
Q. What safety protocols are critical when handling benzenethiol derivatives in the lab?
- Toxicity : Benzenethiol derivatives are acutely toxic, causing skin/eye burns, respiratory irritation, and CNS effects (dizziness, paralysis) . Use fume hoods, nitrile gloves, and eye protection.
- Storage : Store under nitrogen in airtight containers at 4°C to prevent oxidation .
- Decontamination : Immediate washing with 10% ethanol/water for skin contact; emergency showers/eye wash stations must be accessible .
- Waste disposal : Neutralize with oxidizing agents (e.g., NaOCl) to convert thiols to less hazardous disulfides .
Q. How can researchers mitigate discrepancies in reported surface adsorption behavior of aromatic thiols on Au(111)?
Conflicting reports on ordered self-assembled monolayers (SAMs) arise from experimental variables:
- Purity : Use >99% pure benzenethiol to avoid contamination-driven disorder .
- Substrate preparation : Flame-anneal Au(111) in a hydrogen flame to remove organic residues .
- Ambient control : Perform adsorption under inert gas (N₂/Ar) to prevent oxidation .
- Characterization : Combine STM (for surface ordering) and DFT calculations (e.g., adsorption energy ~0.20 eV) to resolve structural ambiguities .
Advanced Research Questions
Q. How do thermodynamic and kinetic factors influence the synthesis of benzenethiol derivatives?
- Thermodynamic control : Favors disulfide formation (ΔG < 0 for oxidative coupling). Use tert-butyl nitrite/O₂ catalysts to drive thiol → disulfide conversion .
- Kinetic control : Optimize reaction time/temperature for intermediates. For example, Michael addition of benzenethiol to cyclopentenones is reversible (k_rev ≈ 0.1 s⁻¹ at 25°C); shorter reaction times favor thiol adducts .
Q. Example data :
| Reaction Step | Catalyst | Yield (%) | Byproduct (%) |
|---|---|---|---|
| Thiol → Disulfide | tert-Butyl nitrite/O₂ | 92 | <5 |
| Alkyne Coupling | Pd(PPh₃)₄/CuI | 85 | 10 (homocoupling) |
Q. What mechanisms underlie the oxidative toxicity of benzenethiol derivatives in biological systems?
- Hemoglobin oxidation : Benzenethiol (0.25–0.5 mM) induces methemoglobinemia via reactive oxygen species (ROS), inhibiting glycolysis and hexose monophosphate shunt flux .
- Glutathione depletion : Thiol-disulfide cycling depletes GSH, exacerbating oxidative stress. Monitor NADH/NADPH levels to assess adaptive responses .
Q. Experimental design :
Q. How can computational methods resolve contradictions in benzenethiol adsorption orientation on metal surfaces?
Conflicting DFT and experimental data on benzenethiolate tilt angles (e.g., 10°–30° vs. 45°) arise from:
- Surface defects : Simulate Au(111) with kink sites or vacancies to model real-world substrates.
- Solvent effects : Include implicit solvent models (e.g., PCM) to account for electrochemical environments .
- Dispersion corrections : Use vdW-DFT to improve adsorption energy accuracy (e.g., physisorption energy = 0.07 eV vs. 0.32 eV for alkanethiols) .
Q. What strategies optimize the stability of benzenethiol-based conductive polymers?
- Doping : Incorporate electron-withdrawing groups (e.g., nitro, amino) to enhance polythiophene conductivity .
- Crosslinking : Use UV irradiation or thermal treatment to form disulfide bridges, improving mechanical stability .
- Characterization : Conduct cyclic voltammetry (E₁/2 ≈ −0.5 V vs. Ag/AgCl) and impedance spectroscopy (R_ct < 100 Ω) to assess conductivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
